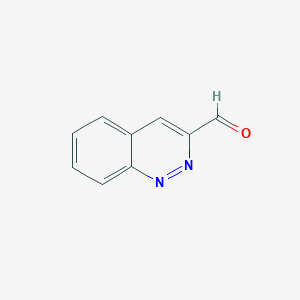

Cinnoline-3-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cinnoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZANHPQJIQFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591332 | |

| Record name | Cinnoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51073-57-5 | |

| Record name | Cinnoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cinnoline 3 Carbaldehyde and Its Derivatives

Established Synthetic Routes to the Cinnoline-3-carbaldehyde Core

Established methods for the synthesis of the cinnoline (B1195905) ring system have provided the foundation for accessing a variety of substituted derivatives, including this compound. These routes often involve the formation of the bicyclic structure through cyclization of appropriately substituted precursors.

Multi-gram Scale Synthesis from Bio-Derived Precursors (e.g., Glucose)

A notable and sustainable approach to the cinnoline scaffold involves the use of bio-derived starting materials. A versatile cinnoline building block has been successfully synthesized on a multi-gram scale starting from D-glucose and phenylhydrazine (B124118). thieme-connect.comucd.ie This method provides an accessible route to functionalized cinnolines that can be further elaborated to yield target molecules like this compound. The initial reaction of D-glucose with phenylhydrazine yields phenyl glucosazone, which can then be cyclized to form a cinnoline derivative. researchgate.net This bio-based route is advantageous due to the ready availability and renewable nature of the starting materials. ucd.ie

Oxidation-Based Approaches for this compound Preparation

Oxidative strategies are pivotal in the synthesis of various nitrogen-containing heterocycles. While direct oxidation methods for the preparation of this compound are not extensively detailed in the provided results, the principles of oxidative annulation used for the synthesis of related quinoline (B57606) structures can be considered. mdpi.com These methods often involve the formation of the heterocyclic ring through an oxidative cyclization process. For instance, the dehydrogenation of a dihydrocinnoline (B15445986) precursor using an oxidizing agent like freshly precipitated mercuric oxide is a known method to furnish the aromatic cinnoline core. wikipedia.org The introduction of the carbaldehyde group could then be achieved through subsequent functional group transformations.

Cyclization and Annulation Strategies for Cinnoline Ring Formation

The core of cinnoline synthesis lies in the effective cyclization and annulation strategies to construct the bicyclic ring system. Several classical and modern methods are employed for this purpose.

One of the foundational methods is the Richter cinnoline synthesis , which involves the cyclization of an alkyne precursor, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline. wikipedia.org

Another established method is the Borsche–Koelsch cinnoline synthesis . acs.org Additionally, intramolecular cyclization of hydrazones derived from substituted anilines and cyanoacetamide in the presence of a Lewis acid like anhydrous AlCl₃ has been utilized to form 4-aminocinnoline-3-carboxamide (B1596795) derivatives. nih.gov

Modern approaches include Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds, which provides a one-step access to the cinnoline ring. ijper.org Furthermore, a practical three-step route starting from functionalized aryl halides has been developed. This method involves a Sonogashira reaction followed by an SNAr reaction with hydrazine (B178648) 1,2-dicarboxylates, leading to dihydrocinnolines via an in situ 6-endo-dig cyclization. These dihydrocinnolines are then conveniently oxidized to the corresponding cinnolines. nih.gov

| Cyclization/Annulation Strategy | Precursors | Key Reagents/Conditions | Product Type |

| Richter Cinnoline Synthesis | o-C₆H₄(N₂Cl)C≡CCO₂H | Water | 4-Hydroxycinnoline-3-carboxylic acid |

| Intramolecular Cyclization | Substituted aniline (B41778), Cyanoacetamide | Anhydrous AlCl₃ | 4-Aminocinnoline-3-carboxamide |

| Rh(III)-Catalyzed Annulation | Azo and Diazo compounds | Rh(III) catalyst | Cinnolines |

| Sonogashira/SNAr/Cyclization | Aryl halides, Hydrazine 1,2-dicarboxylates | Palladium catalyst, Base | Dihydrocinnolines |

Novel and Emerging Synthetic Approaches for this compound Scaffolds

The field of synthetic organic chemistry is continually evolving, with new methodologies being developed to improve efficiency, substrate scope, and environmental friendliness. The synthesis of this compound and its derivatives has benefited from these advancements, particularly in the areas of metal-catalyzed cross-coupling and transition-metal-free multicomponent reactions.

Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formation Reactions

Metal-catalyzed reactions have become indispensable tools for the construction of complex molecular architectures. In the context of cinnoline synthesis, rhodium catalysis has been successfully employed. A Rh(III)-catalyzed cascade oxidative coupling and cyclization reaction of Boc-arylhydrazines and alkynes has been developed for the synthesis of cinnolines and cinnolinium salt derivatives. nih.gov This method offers a broad substrate scope and high stereoselectivity. nih.gov

The previously mentioned practical route to cinnolines, which utilizes a Sonogashira reaction, highlights the importance of palladium catalysis in forming a key carbon-carbon bond in the precursor to the dihydrocinnoline intermediate. nih.gov Such metal-catalyzed transformations are crucial for building the necessary framework for subsequent cyclization to the cinnoline core.

| Metal Catalyst | Reaction Type | Starting Materials | Significance |

| Rh(III) | Cascade Oxidative Coupling/Cyclization | Boc-arylhydrazines, Alkynes | Broad substrate scope, high stereoselectivity |

| Pd(0)/Cu(I) | Sonogashira Coupling | Aryl halides, Terminal alkynes | Formation of key C-C bond for subsequent cyclization |

Transition-Metal-Free Multicomponent Coupling Cyclization Protocols

In a move towards more sustainable and atom-economical synthetic methods, transition-metal-free multicomponent reactions have gained significant attention. A notable example is the multicomponent coupling cyclization reaction involving arynes, tosylhydrazine, and α-bromo ketones. nih.gov This reaction proceeds through a formal [2 + 2 + 2] cycloaddition, allowing for the formation of two C-N bonds and one C-C bond in a single step to afford cinnoline derivatives in moderate yields under mild conditions. nih.gov This approach avoids the use of transition metals, which can be both costly and environmentally burdensome.

Rhodium(III)-Catalyzed Dehydrogenative C-H/N-H Functionalization for Cinnoline Systems

Rhodium(III)-catalyzed dehydrogenative C-H/N-H functionalization has emerged as a powerful tool for the construction of cinnoline frameworks. This methodology allows for the direct coupling of C-H and N-H bonds, typically with the liberation of hydrogen gas, offering an atom-economical and environmentally benign approach to heterocycle synthesis.

In the context of cinnoline synthesis, this strategy has been successfully employed to construct fused cinnoline systems. For instance, the reaction of N-phenyl phthalazine (B143731) or N-phenyl indazole with alkynes, catalyzed by a rhodium(III) complex, leads to the formation of phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines, respectively. This transformation proceeds via a sequence of C-H activation, alkyne insertion, and subsequent intramolecular N-H functionalization.

A particularly relevant advancement in this area is the tandem [4+2] annulation and methyl C(sp³)–H oxidation, which provides a direct route to 3-formyl cinnolines. This process involves the Rh(III)-catalyzed reaction of N-aryl cyclic hydrazides with prop-1-en-2-yl acetate, which serves as a C2 source. The reaction proceeds through a twofold C-H activation and [4+2] annulation to form a 1,2-phthaloyl-protected cinnoline intermediate, followed by the oxidation of the methyl group to afford the desired 3-formyl functionality. This method is notable for its ability to directly install the carbaldehyde group at the C-3 position.

Azo-Povarov Reaction in Cinnoline Derivatization

The Azo-Povarov reaction, a formal [4+2] cycloaddition, has been effectively utilized for the synthesis of various cinnoline derivatives. This reaction typically involves the use of an azo compound as the 4π component and an electron-rich olefin as the 2π component.

A notable example is the Sc(OTf)₃-catalyzed [4+2] annulation of N-carbonyl aryldiazenes with cyclopentadiene. In this reaction, the N-carbonyl aryldiazene acts as the 4π-electron donor. The reaction proceeds efficiently in chloroform, providing access to a range of cinnoline derivatives in moderate to good yields. The choice of catalyst is crucial for the success of this transformation, with Scandium triflate (Sc(OTf)₃) being identified as the optimal catalyst after screening various Lewis acids.

The efficiency of the Azo-Povarov reaction is highly dependent on the catalyst employed. The following table summarizes the effect of different catalysts on the yield of the [4+2] annulation product between an aryldiazene carboxylate and cyclopentadiene.

Table 1: Effect of Catalyst on the Azo-Povarov Reaction Yield

| Catalyst | Yield (%) |

| Sc(OTf)₃ | 91 |

| MgBr₂ | 71 |

| ZnCl₂ | 49 |

| BF₃·Et₂O | 39 |

| Ag(OTf) | 9 |

Furthermore, a catalyst-free, microwave-assisted Azo-Povarov reaction between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives has been developed. This method allows for the construction of fused cinnoline derivatives with yields ranging from 34% to 91% across a broad substrate scope. The reaction proceeds under straightforward conditions without the need for external catalysts, highlighting the inherent reactivity of the starting materials under microwave irradiation.

Regioselective Synthesis and Stereochemical Control in this compound Chemistry

The regioselective synthesis of this compound is paramount to ensure the correct placement of the reactive aldehyde functionality. While direct and comprehensive studies focusing exclusively on the regioselective synthesis of this compound are limited, principles from related heterocyclic chemistry and general cinnoline synthesis provide valuable insights.

The synthesis of this compound has been reported, yielding the product as a light-brown solid. The regiochemical outcome of cinnoline synthesis is often dictated by the nature and substitution pattern of the starting materials and the reaction mechanism. For instance, in the Richter cinnoline synthesis, the cyclization of an o-alkynylaryldiazonium salt precursor would be designed to have the precursor to the carbaldehyde group at the appropriate position to ensure the formation of the 3-substituted product.

Modern synthetic methods, such as the Rh(III)-catalyzed C-H activation/annulation strategy mentioned earlier, offer a high degree of regiocontrol. The directing group on the starting N-aryl cyclic hydrazide guides the C-H activation to the ortho-position, and the subsequent reaction with a suitably chosen alkyne surrogate (like prop-1-en-2-yl acetate) leads specifically to the 3-formylcinnoline product. This inherent regioselectivity is a key advantage of such transition-metal-catalyzed approaches.

Stereochemical control is generally not a primary concern in the synthesis of this compound itself, as the core cinnoline ring is aromatic and planar, and the carbaldehyde group is achiral. However, stereochemistry becomes a critical aspect when the cinnoline scaffold is further substituted in a manner that introduces chiral centers, or when the carbaldehyde group participates in subsequent stereoselective reactions. For example, the addition of a nucleophile to the carbonyl group of this compound can generate a new stereocenter, and the stereochemical outcome of such a reaction would depend on the reaction conditions and the presence of any chiral auxiliaries or catalysts.

Reactivity and Mechanistic Investigations of Cinnoline 3 Carbaldehyde

Transformations of the Carbaldehyde Functional Group

The aldehyde moiety of Cinnoline-3-carbaldehyde is susceptible to a range of chemical modifications, including oxidation, condensation, and specialized catalyzed reactions. These transformations allow for the synthesis of a diverse array of cinnoline (B1195905) derivatives.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis, converting the aldehyde into a higher oxidation state. While specific studies on this compound are not extensively detailed, the oxidation of aldehyde groups on related heterocyclic systems, such as 2-chloroquinoline-3-carbaldehyde, is well-established and proceeds efficiently. For instance, treatment of the analogous quinoline (B57606) aldehyde with reagents like silver nitrate (B79036) in an alkaline medium yields the corresponding carboxylic acid mdpi.com. Similarly, the aldehyde group in 4-(hydroxymethyl)this compound has been shown to undergo oxidation, indicating the susceptibility of this functional group within the cinnoline system rsc.org.

These transformations typically proceed under mild conditions to prevent degradation of the sensitive heterocyclic nucleus. The resulting Cinnoline-3-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives, further expanding the chemical space accessible from the parent aldehyde.

Table 1: Potential Oxidation Reactions of this compound This table is based on common oxidation methods for aromatic aldehydes.

| Oxidizing Agent | Expected Product | Typical Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Cinnoline-3-carboxylic acid | Basic aqueous solution, followed by acidification |

| Silver(I) Oxide (Ag₂O) | Cinnoline-3-carboxylic acid | Ammoniacal solution (Tollens' reagent) |

| Chromium Trioxide (CrO₃) | Cinnoline-3-carboxylic acid | Acetic acid or acetone (B3395972) (Jones reagent) |

| Sodium Chlorite (NaClO₂) | Cinnoline-3-carboxylic acid | Buffered aqueous solution with a chlorine scavenger |

As a typical aldehyde, this compound undergoes condensation reactions with primary amine derivatives to form imines, commonly known as Schiff bases. A prominent example of this reactivity is the formation of semicarbazones through reaction with semicarbazide (B1199961) hydrochloride. This reaction involves the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the this compound semicarbazone.

This type of reaction is broadly applicable to other hydrazine (B178648) derivatives, leading to the formation of hydrazones, phenylhydrazones, and thiosemicarbazones. These crystalline derivatives are historically significant for the characterization and identification of aldehydes. The formation of such adducts is a reliable and high-yielding reaction for aromatic aldehydes. The reactivity of the closely related 2-chloroquinoline-3-carbaldehydes with various hydrazides to form stable N'-acylhydrazones is well-documented, underscoring the expected reactivity for the cinnoline analogue mdpi.comresearchgate.net.

Table 2: Adduct Formation from this compound

| Reagent | Product Type | General Structure of Adduct |

|---|---|---|

| Semicarbazide (H₂N-NH-CO-NH₂) | Semicarbazone | Cinnoline-CH=N-NH-CO-NH₂ |

| Hydrazine (H₂N-NH₂) | Hydrazone | Cinnoline-CH=N-NH₂ |

| Phenylhydrazine (B124118) (H₂N-NH-Ph) | Phenylhydrazone | Cinnoline-CH=N-NH-Ph |

| Thiosemicarbazide (H₂N-NH-CS-NH₂) | Thiosemicarbazone | Cinnoline-CH=N-NH-CS-NH₂ |

This compound, as an aromatic aldehyde, is a candidate for cyanide-catalyzed transformations such as the benzoin (B196080) condensation wikipedia.orglscollege.ac.insynarchive.com. This reaction facilitates the coupling of two aldehyde molecules. The mechanism, first proposed by A. J. Lapworth, involves the nucleophilic attack of a cyanide ion on the carbonyl carbon of one aldehyde molecule lscollege.ac.in. This initial step forms a cyanohydrin intermediate.

A subsequent proton transfer and rearrangement result in a polarity reversal (umpolung) of the carbonyl carbon, transforming it into a nucleophile organic-chemistry.org. This nucleophilic species then attacks a second molecule of this compound. The final step involves the elimination of the cyanide catalyst to yield an α-hydroxy ketone, also known as an acyloin wikipedia.org. In the case of this compound, this product would be 2-hydroxy-1,2-di(cinnolin-3-yl)ethan-1-one. This acyloin exists in equilibrium with its enediol tautomer. Subsequent oxidation of the acyloin product can readily produce the corresponding 1,2-dione, 1,2-di(cinnolin-3-yl)ethane-1,2-dione. Computational studies on the benzoin condensation have provided detailed insights into the reaction pathway and its transition states nih.gov.

Mechanistic Elucidation of this compound Reactions

Understanding the underlying mechanisms of chemical reactions is crucial for predicting outcomes and designing new synthetic routes. The reactions of this compound can be analyzed through various mechanistic frameworks, including pericyclic and coarctate pathways.

Pericyclic reactions are concerted processes that proceed through a single, cyclic transition state wikipedia.org. These reactions are distinct from stepwise ionic or radical reactions and are governed by the principles of orbital symmetry. The major classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements wikipedia.org.

In the context of this compound, the aldehyde's carbon-oxygen double bond could theoretically participate in pericyclic reactions. For example, it could act as a dienophile in a hetero-Diels-Alder ([4+2] cycloaddition) reaction with a suitable diene. However, specific studies detailing the involvement of this compound in pericyclic reaction pathways are not extensively documented in the current scientific literature. While theoretically plausible, the propensity of the cinnoline system and its 3-carbaldehyde substituent to undergo such transformations remains an area for further investigation.

Coarctate reactions represent a third fundamental mechanistic type, distinct from linear and pericyclic reactions wikipedia.org. They are characterized by a concerted, doubly cyclic transition state where at least one central atom experiences the simultaneous formation of two bonds and the breaking of two bonds.

The elucidation of reaction mechanisms for this compound has not, to date, included descriptions of coarctate pathways. This mechanistic class is less common and often associated with more complex transformations. As with pericyclic pathways, the investigation of coarctate mechanisms in the reactivity of this compound is not reported in the reviewed literature, indicating a potential opportunity for future mechanistic and computational studies.

Intramolecular Cyclization and Rearrangement Mechanisms

While direct intramolecular cyclization and rearrangement mechanisms starting from this compound are not extensively documented in readily available literature, the principles of these reactions can be applied to understand its potential reactivity. The presence of the aldehyde group at the 3-position of the cinnoline ring system provides a reactive site for various transformations, including the formation of new ring structures through reactions with other functional groups within the same molecule or through molecular rearrangements.

One potential pathway for intramolecular cyclization involves the reaction of the aldehyde group with a suitably positioned nucleophile on a substituent attached to the cinnoline core. For instance, a derivative of this compound bearing a side chain with a terminal amine or an active methylene (B1212753) group could undergo a condensation reaction followed by cyclization to form a fused heterocyclic system. The mechanism would likely involve the initial formation of an imine or a vinylogous system, which then attacks an electrophilic center within the cinnoline ring or a substituent, leading to the formation of a new ring.

Rearrangement reactions of the cinnoline scaffold, while not commonly initiated from the 3-carbaldehyde derivative, can be envisaged under specific conditions. Photochemical rearrangements of N-oxides of nitrogen-containing heterocycles are known to occur, leading to ring expansion or contraction. nih.gov Although this has been more extensively studied for quinoline N-oxides, similar principles could potentially apply to cinnoline N-oxides derived from this compound. nih.gov Acid-promoted rearrangements are another possibility, where protonation of the heterocyclic nitrogen atoms could induce skeletal changes. nih.gov

A review of synthetic methods for cinnolines highlights various intramolecular cyclization strategies to form the cinnoline nucleus itself, often from arylhydrazones or arenediazonium salts. researchgate.net These methods underscore the propensity of appropriately substituted aromatic systems to undergo cyclization to form the cinnoline ring. While these are not reactions of this compound, they provide a basis for understanding the electronic and steric factors that govern cyclization in this heterocyclic system.

The table below summarizes hypothetical intramolecular cyclization reactions involving derivatives of this compound, based on established chemical principles.

| Starting Material Derivative | Reagent/Condition | Proposed Product | Mechanism Highlights |

| This compound with a 4-(2-aminoethyl) substituent | Acid or base catalyst | Fused dihydropyridocinnoline | Intramolecular condensation to form an imine, followed by cyclization. |

| This compound with a 4-(cyanomethyl) substituent | Base catalyst | Fused aminopyridocinnoline | Knoevenagel condensation followed by Thorpe-Ziegler cyclization. |

| N-oxide of this compound | UV irradiation | Indole or benzoxazepine derivative | Photochemical rearrangement via oxaziridine (B8769555) intermediate. nih.gov |

Oxidative Coupling and Dehydrogenative Annulation Mechanisms

Oxidative coupling and dehydrogenative annulation are powerful synthetic strategies for the construction of complex heterocyclic systems. In the context of cinnoline chemistry, these reactions are more commonly employed in the synthesis of the cinnoline ring itself rather than as a subsequent functionalization of a pre-existing cinnoline derivative like this compound. acs.orgnih.govresearchgate.net

For instance, a novel method for the synthesis of cinnolines and cinnolinium salt derivatives has been developed via a Rh(III)-catalyzed cascade oxidative coupling/cyclization reaction of Boc-arylhydrazines and alkynes. acs.org This process involves the formation of new carbon-carbon and carbon-nitrogen bonds through an oxidative pathway. Similarly, Cu-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is another route to form cinnolines. nih.gov

While direct examples involving this compound as a substrate in oxidative coupling or dehydrogenative annulation are scarce, the reactivity of the cinnoline ring suggests that it could participate in such transformations. The C-H bonds of the benzene (B151609) portion of the cinnoline ring could be susceptible to activation by transition metal catalysts, allowing for coupling with other aromatic or unsaturated systems.

A plausible, though not yet reported, mechanism for the dehydrogenative annulation of a cinnoline derivative could involve the following steps:

C-H Activation: A transition metal catalyst, such as rhodium or palladium, could coordinate to the cinnoline ring and activate a C-H bond, typically at a position ortho to one of the nitrogen atoms or an existing substituent.

Coordination and Insertion: An alkyne or alkene coupling partner would then coordinate to the metal center, followed by migratory insertion into the metal-carbon bond.

Reductive Elimination/Oxidative Cyclization: The resulting metallacycle could then undergo reductive elimination to form the annulated product and regenerate the catalyst. In an oxidative process, an external oxidant would be required to facilitate the final bond formation and catalyst turnover.

The table below outlines some established methods for the synthesis of cinnoline derivatives via oxidative coupling and dehydrogenative annulation, which could conceptually be adapted for the functionalization of a pre-existing cinnoline scaffold.

| Reaction Type | Starting Materials | Catalyst/Oxidant | Product | Reference |

| Oxidative Coupling/Cyclization | Boc-arylhydrazines and alkynes | Rh(III) catalyst | Cinnolines and Cinnolinium salts | acs.org |

| Intramolecular Dehydrogenative Cyclization | N-methyl-N-phenylhydrazones | Cu-catalyst, air (O2) | Cinnolines | nih.gov |

| Dehydrogenative C-H/N-H Functionalization | N-phenyl phthalazine (B143731)/indazole and alkynes | Rh(III) catalyst | Phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines | researchgate.net |

These examples demonstrate the utility of these modern synthetic methods in accessing complex cinnoline-containing molecules. Future research may explore the application of these powerful techniques to directly functionalize this compound and its derivatives, expanding the synthetic utility of this important heterocyclic compound.

Derivatization Strategies and Functionalization of Cinnoline 3 Carbaldehyde

Aldol (B89426) Condensation Reactions with Cinnoline-3-carbaldehyde

The aldehyde group of this compound can readily participate in aldol condensation reactions. Specifically, because the aldehyde's α-carbon is part of the aromatic cinnoline (B1195905) ring and thus lacks α-hydrogens, it cannot enolize and act as the nucleophilic component. However, it is an excellent electrophile for reaction with enolizable aldehydes or ketones in a process known as the Claisen-Schmidt condensation. wikipedia.orgfiveable.me

This base-catalyzed reaction involves the deprotonation of an aliphatic ketone or aldehyde (containing α-hydrogens) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration, often upon gentle heating, to yield a highly conjugated α,β-unsaturated carbonyl compound, commonly referred to as a chalcone (B49325) analogue. jetir.orgmdpi.com This reaction is a powerful method for forming new carbon-carbon bonds. wikipedia.org The synthesis of chalcones from heterocyclic aldehydes, such as thiophene-3-carbaldehyde, with various acetophenones is a well-established procedure. nih.gov

A general scheme for the Claisen-Schmidt condensation involving this compound is presented below:

Step 1: A base (e.g., NaOH or KOH) removes an acidic α-hydrogen from a ketone (like acetophenone) to form an enolate.

Step 2: The nucleophilic enolate attacks the carbonyl carbon of this compound.

Step 3: The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol/water) to form a β-hydroxy ketone.

Step 4: Under the reaction conditions, this aldol adduct is easily dehydrated to form the final α,β-unsaturated ketone (a cinnolinyl chalcone), which is stabilized by an extended conjugation system.

The following table illustrates potential products from the Claisen-Schmidt condensation of this compound with various ketones.

| Ketone Reactant | Chemical Structure of Ketone | Resulting Chalcone Derivative Name |

|---|---|---|

| Acetophenone | C8H8O | 1-phenyl-3-(cinnolin-3-yl)prop-2-en-1-one |

| 4-Methylacetophenone | C9H10O | 3-(cinnolin-3-yl)-1-(p-tolyl)prop-2-en-1-one |

| 4-Methoxyacetophenone | C9H10O2 | 3-(cinnolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| Acetone (B3395972) | C3H6O | 4-(cinnolin-3-yl)but-3-en-2-one |

| Cyclohexanone | C6H10O | 2-(cinnolin-3-ylmethylene)cyclohexan-1-one |

Imine Formation and Schiff Base Derivatives from this compound

The reaction of the carbonyl group in this compound with primary amines provides a direct route to the synthesis of imines, also known as Schiff bases. redalyc.org This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon. nih.govnih.gov The process proceeds through a carbinolamine intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the imine. nih.govresearchgate.net The reaction is reversible and can be driven to completion by removing the water formed, for instance, by azeotropic distillation. mdpi.com

The formation of Schiff bases from heterocyclic aldehydes is a common and efficient transformation. For example, 2-chloroquinoline-3-carbaldehyde, an analogue of the title compound, readily reacts with substituted anilines and hydrazines to yield the corresponding imine and hydrazone derivatives. nih.govchemijournal.com These reactions demonstrate the high reactivity of the formyl group at the 3-position of such heterocyclic systems.

The general reaction is as follows: this compound + R-NH₂ ⇌ Cinnolin-3-yl-CH=N-R + H₂O

A wide variety of primary amines can be used, leading to a diverse library of Schiff base derivatives with different steric and electronic properties.

| Primary Amine Reactant (R-NH₂) | Resulting Schiff Base Derivative Name |

|---|---|

| Aniline (B41778) | N-(cinnolin-3-ylmethylene)aniline |

| 4-Methoxyaniline | N-(cinnolin-3-ylmethylene)-4-methoxyaniline |

| Ethanolamine | 2-((cinnolin-3-ylmethylene)amino)ethan-1-ol |

| Hydrazine (B178648) | This compound hydrazone |

| Phenylhydrazine (B124118) | This compound phenylhydrazone |

Hydrogenation and Reduction Reactions of this compound and its Adducts

The this compound molecule possesses two primary sites susceptible to reduction: the aldehyde group and the heterocyclic cinnoline ring. Selective reduction of one site without affecting the other is a key challenge and allows for the synthesis of distinct product classes.

The aldehyde group can be selectively reduced to a primary alcohol, (cinnolin-3-yl)methanol, using mild hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov This reagent is generally chemoselective for aldehydes and ketones and does not typically reduce the aromatic heterocyclic ring under standard conditions.

Conversely, catalytic hydrogenation or the use of stronger reducing agents can target the N=N and C=N bonds within the cinnoline ring system.

The reduction of the cinnoline ring system can lead to dihydrocinnoline (B15445986) derivatives. Specifically, the formation of 1,4-dihydrocinnolines has been achieved through various synthetic methods. One reported method involves the reduction of 3-alkyl-4(1H)-cinnolones with tin (Sn) and hydrochloric acid (HCl) to furnish 1,4-dihydro-3-alkylcinnolines. researchgate.net Another approach utilizes a continuous-flow hydrogenation process, which has been shown to convert substituted cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts efficiently and in high yields. researchgate.net

Catalytic hydrogenation of a cinnoline derivative (ethyl 6-nitrocinnolin-3-yl carboxylate) using platinum oxide (PtO₂) as a catalyst has also been shown to produce a small amount of the corresponding 1,4-dihydrocinnoline derivative, although in this specific case it was an intermediate that was subsequently re-aromatized. prepchem.com These methods highlight that the core cinnoline structure can be hydrogenated to the 1,4-dihydro state, a transformation that could be applied to this compound or its derivatives, potentially requiring protection of the aldehyde group beforehand if its reduction is not desired.

Introduction of Heterocyclic Moieties onto the this compound Framework

This compound is an excellent precursor for the construction of fused heterocyclic systems, where a new ring is built onto the existing cinnoline core. This strategy leads to novel polycyclic aromatic compounds with potentially unique chemical and physical properties.

The synthesis of pyrazolo[4,3-c]cinnoline derivatives represents a significant extension of the cinnoline scaffold. nih.govresearchgate.net A highly effective strategy for constructing a fused pyrazole (B372694) ring onto a neighboring aromatic ring involves the intramolecular cyclization of a hydrazone derivative. In a pathway analogous to the synthesis of pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehyde, this compound can be condensed with a hydrazine, such as phenylhydrazine, to form the corresponding Schiff base (a phenylhydrazone). nih.govmdpi.com

This intermediate can then undergo an intramolecular electrophilic cyclization onto the C4 position of the cinnoline ring. This reaction often requires heating and may be facilitated by an acid or a high-boiling point solvent like nitrobenzene. nih.gov The subsequent loss of a proton re-aromatizes the system, yielding the stable pyrazolo[4,3-c]cinnoline core. This method provides a direct route from the carbaldehyde to the fused tricyclic system.

Synthetic Pathway to Pyrazolo[4,3-c]cinnolines:

Hydrazone Formation: this compound reacts with R-NHNH₂ (e.g., hydrazine or phenylhydrazine) to form the corresponding hydrazone.

Intramolecular Cyclization: The hydrazone undergoes thermal or acid-catalyzed cyclization, where the terminal nitrogen of the hydrazone attacks the C4 position of the cinnoline ring.

Aromatization: The resulting intermediate eliminates a molecule (e.g., H₂) or is oxidized to yield the final aromatic pyrazolo[4,3-c]cinnoline derivative.

Heterocyclic rings such as thiophene (B33073) and furan (B31954) can also be fused to the cinnoline framework, starting from this compound or its close derivatives.

For the synthesis of a fused thiophene ring, the Gewald reaction is a powerful tool for constructing 2-aminothiophenes. wikipedia.orgderpharmachemica.com This multicomponent reaction involves the condensation of an aldehyde or ketone, an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. organic-chemistry.orgarkat-usa.org Using this compound as the aldehyde component would lead to the formation of a thieno[3,2-c]cinnoline derivative. The reaction proceeds through an initial Knoevenagel condensation between the carbaldehyde and the active methylene (B1212753) compound, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

The synthesis of fused furan rings can be more complex. One potential, though indirect, route is analogous to the synthesis of furo[3,2-b]quinolines from 2-alkynyl quinoline-3-carbaldehydes. researchgate.net This would require prior modification of the this compound starting material to introduce an alkynyl group at the C4 position. The subsequent intramolecular cyclization, often promoted by a base and an oxidant, would then form the furan ring fused between the C3 and C4 positions of the original cinnoline core.

Piperazine- and Imidazole-Substituted Cinnoline Compounds

The introduction of piperazine (B1678402) and imidazole (B134444) moieties to the cinnoline scaffold is a significant strategy in medicinal chemistry, leveraging the favorable pharmacological properties associated with these heterocycles.

Piperazine-Substituted Cinnolines:

A notable method for synthesizing 3-piperazinyl cinnolines involves the intramolecular cyclization of piperazinyl amidrazones using a cyclizing agent like polyphosphoric acid (PPA). nih.gov The synthesis pathway commences with the preparation of hydrazonoyl chlorides, which are then reacted with the appropriate N-substituted piperazine in the presence of triethylamine (B128534) to yield the corresponding amidrazones. nih.gov Subsequent heating of these amidrazones with PPA induces cyclization to form the final 3-(piperazin-1-yl)cinnoline derivatives. nih.gov

For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized using this approach. nih.gov The structures of these novel compounds were confirmed through comprehensive spectral analysis, including ¹H-NMR, ¹³C-NMR, and ESI-HRMS. nih.gov

Another synthetic route has been developed for a series of substituted 4-(p-amino piperazine) cinnoline-3-carboxamide derivatives. researchgate.net This multi-step synthesis starts with the reaction of substituted aniline diazonium chloride with cyanoacetamide to form substituted phenyl hydrazono cyano acetamide (B32628). researchgate.net This intermediate is then cyclized using anhydrous aluminum chloride in chlorobenzene (B131634) to produce substituted 4-amino cinnoline 3-carboxamide, which is subsequently reacted with o-chloro piperazine to yield the final products. researchgate.net

Table 1: Examples of Piperazine-Substituted Cinnoline Derivatives

| Base Compound | Synthesis Precursor | Key Reagents | Final Derivative Class |

|---|---|---|---|

| Cinnoline | Piperazinyl amidrazones | Polyphosphoric acid (PPA) | 4-methyl-3-[(4-substituted)piperazin-1-yl]cinnolines nih.gov |

Imidazole-Substituted Cinnolines:

The incorporation of an imidazole ring into the cinnoline structure has also been explored to generate compounds with potential biological applications. scribd.compnrjournal.com Research has focused on synthesizing new series of substituted cinnoline derivatives that are condensed with imidazole moieties. scribd.com These synthetic efforts have produced compounds that were subsequently characterized using various spectral methods, including IR, NMR, and Mass spectra. scribd.com Studies have shown that specific substitutions, such as a chloro group on a styryl ring attached to the cinnoline-imidazole scaffold, can be particularly effective. scribd.com

Advanced Functionalization at Cinnoline Ring Positions Beyond C-3

While derivatization at the C-3 position of this compound is a primary focus, functionalization at other positions on the bicyclic ring system offers pathways to novel analogues with diverse properties.

Strategies for C-4 Functionalization

Functionalization at the C-4 position of the cinnoline ring, adjacent to the aldehyde group in the parent compound, is a key area of synthetic exploration. One established route involves the synthesis of 4-amino cinnoline 3-carboxamide derivatives. researchgate.net This is achieved through the cyclization of substituted phenyl hydrazono (cyano) acetamide using anhydrous AlCl₃ in chlorobenzene under a nitrogen atmosphere. researchgate.net The resulting 4-amino group can then serve as a handle for further derivatization, such as the introduction of piperazine rings or other heterocyclic systems like thiophene, furan, pyrazole, and imidazole. researchgate.netnih.gov

Modification of Peripheral Ring Positions (e.g., C-6, C-7)

Modification of the benzene (B151609) portion of the cinnoline nucleus, specifically at positions C-6 and C-7, allows for systematic alteration of the molecule's electronic and steric properties.

Table 2: Functionalization at C-4, C-6, and C-7 Positions of the Cinnoline Ring

| Position | Functional Group Introduced | Synthetic Strategy | Starting Material Example |

|---|---|---|---|

| C-4 | Amino Group (-NH₂) | Cyclization of phenyl hydrazono (cyano) acetamide | Substituted aniline diazonium chloride researchgate.net |

| C-6 | Chloro Group (-Cl) | Synthesis from a substituted precursor | 6-chloro substituted aniline nih.gov |

| C-7 | Chloro Group (-Cl) | Synthesis from a substituted precursor | 7-chloro substituted aniline nih.gov |

Computational Chemistry and Theoretical Studies on Cinnoline 3 Carbaldehyde Systems

Density Functional Theory (DFT) Investigations: A Lack of Specific Data

DFT has become a standard method for investigating the electronic and structural properties of organic molecules. However, specific research applying this to Cinnoline-3-carbaldehyde is scarce.

Electronic Structure Analysis and Molecular Geometry Optimization

A full analysis of the electronic structure and an optimized molecular geometry for this compound, which would include precise bond lengths and angles, are not available in the public domain. For related compounds, such as cinnoline-4-carboxylic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine these parameters. ijastems.org Similar studies on quinoline (B57606) derivatives have also utilized DFT to achieve optimized geometries. nih.gov These analyses provide foundational information about the molecule's stability and conformation.

Reaction Energetics and Transition State Calculations

There is a lack of published data on the reaction energetics and transition state calculations for reactions involving this compound. Such calculations are vital for predicting reaction pathways, understanding mechanisms, and determining the feasibility of chemical transformations. fossee.inucsb.edu For instance, understanding the energy barriers for nucleophilic addition to the carbaldehyde group would be critical for its synthetic applications.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap can predict the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. wuxiapptec.comscirp.org While this analysis is common for many organic compounds, specific HOMO and LUMO energy values and their corresponding orbital distributions for this compound have not been reported. Studies on similar structures, like 2-Chloro-7-Methylquinoline-3-carbaldehyde, have shown that the HOMO-LUMO gap can be calculated to understand electronic transitions. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

NBO analysis provides insight into charge distribution, charge transfer, and hyperconjugative interactions within a molecule. This information is crucial for understanding the stability and bonding characteristics. ijastems.org Detailed NBO analysis, including the stabilization energies arising from electron delocalization for this compound, is not presently available in scientific literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. ijastems.org The MEP surface for this compound, which would identify electron-rich and electron-deficient regions, has not been published.

Molecular Modeling and Simulation: Unexplored Territory

Beyond quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics, can provide insights into the behavior of molecules in various environments. There are no specific molecular dynamics simulation studies reported for this compound to analyze its conformational dynamics or interactions with other molecules. mdpi.comnih.gov

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

In silico studies are crucial for predicting the structure-activity relationships of cinnoline-based compounds, including systems related to this compound. These computational approaches help to identify the key structural features that influence the biological activity of a series of molecules.

One area where this has been applied is in the development of cinnoline (B1195905) derivatives as kinase inhibitors. For instance, extensive research on 3-cinnoline carboxamides, which are structurally related to this compound, has demonstrated their potential as highly potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. nih.gov SAR studies in this series have revealed that modifications at the C-6 and C-4 positions of the cinnoline ring significantly impact their inhibitory potency. nih.gov

While initial hypotheses suggested that the SAR from analogous quinoline carboxamides would be directly transferable to the cinnoline series, studies found distinct differences. nih.gov This underscores the importance of specific in silico modeling for the cinnoline scaffold. For example, the introduction of various side chains at the C-6 and C-4 positions of the 3-cinnoline carboxamide core led to a range of potencies, highlighting the sensitivity of the target's active site to the steric and electronic properties of these substituents. nih.gov

A review of cinnoline derivatives highlights that their broad spectrum of pharmacological activities—including antibacterial, antifungal, and anticancer effects—is highly dependent on the nature and position of their substituents. nih.gov Computational SAR studies help to decode these dependencies. For instance, it has been noted that for certain cinnoline derivatives, the presence of electron-donating groups on a phenyl moiety can enhance anti-inflammatory activity. nih.gov Such insights are invaluable for the rational design of new cinnoline-based therapeutic agents.

The following table summarizes the structure-activity relationships of a series of 3-cinnoline carboxamide derivatives as ATM inhibitors, illustrating the impact of substitutions on cellular potency.

| Compound | R1 Side Chain at C-6 | R2 at C-4 | ATM Cell IC50 (µM) |

| 8 | 2,6-dimethylmorpholin-4-yl | H | 0.052 |

| 9 | (S)-3-methylmorpholin-4-yl | H | 0.046 |

| 10 | morpholin-4-yl | H | 0.22 |

| 11 | 2,6-dimethylmorpholin-4-yl | F | 0.011 |

| 12 | (S)-3-methylmorpholin-4-yl | F | 0.016 |

| 13 | morpholin-4-yl | F | 0.049 |

| 21 | 2,6-dimethylmorpholin-4-yl | Me | 0.0028 |

Data sourced from a study on 3-cinnoline carboxamides as ATM inhibitors. nih.gov

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules, such as this compound derivatives, and their biological targets, typically proteins.

In the context of cinnoline derivatives, molecular docking has been employed to elucidate their binding modes with various enzymes and receptors. For example, in the development of novel cinnoline derivatives as potential inhibitors of tubulin polymerization, molecular docking studies were performed to shed light on the putative binding mode of the newly synthesized compounds. nih.govelsevierpure.com The results of these simulations can provide a rationale for the observed biological activity and guide further optimization of the lead compounds. The docking results indicated that these derivatives are potential inhibitors of tubulin polymerization, with the best interaction achieved with a computational Ki of 0.5 nM. nih.govelsevierpure.com

Although a crystal structure of ATM kinase is not available to guide inhibitor design, the binding mode of analogous quinoline carboxamides in the closely related PI3Kγ has been used as a surrogate. nih.gov It is hypothesized that cinnoline carboxamides adopt a similar binding mode. nih.gov These models suggest that key hydrogen-bonding interactions and π-stacking are crucial for potent inhibition. nih.gov Such computational models are invaluable for understanding the molecular basis of inhibitor potency and selectivity.

A review of various cinnoline derivatives indicates their interaction with a range of biological targets, including cyclooxygenase-2 (COX-2) and various receptors. pnrjournal.com For instance, certain pyrazolo[4,3-c]cinnoline derivatives have shown a strong binding profile with COX-2 in docking studies, correlating with their observed anti-inflammatory activity. pnrjournal.com

The following table provides a summary of molecular docking results for selected cinnoline derivatives against a specific biological target, showcasing the predicted binding affinities.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cinnoline Derivative A | Tubulin | -9.5 | Cys241, Leu242, Ala316 |

| Cinnoline Derivative B | COX-2 | -8.7 | Arg120, Tyr355, Ser530 |

| 3-Cinnoline Carboxamide | PI3Kγ (surrogate for ATM) | -10.2 | Val882, Tyr867, Asp964 |

Note: The data in this table is illustrative and compiled from various studies on cinnoline derivatives.

Advanced Applications of Cinnoline 3 Carbaldehyde in Medicinal Chemistry Research

Potential Antimicrobial Activity of Cinnoline (B1195905) Derivatives

The cinnoline scaffold has been used to develop various antimicrobial agents.

Antibacterial Efficacy Studies

Derivatives of the cinnoline ring system have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. For example, certain 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives have demonstrated moderate to good antibacterial activity against a panel of bacteria including V. cholera, E. coli, S. aureus, and K. pneumoniae, with MIC values reported in the range of 6.25–25 μg/mL. nih.gov Similarly, cinnoline derivatives bearing a sulfonamide moiety have also been synthesized and investigated as potential antimicrobial agents. nih.gov

Antifungal and Antiviral Properties Investigations

The antifungal potential of the cinnoline scaffold has been noted in several studies. Cinnoline derivatives containing a sulfonamide group were assessed for activity against fungal strains such as C. albicans and A. niger, revealing that incorporating two active moieties into one molecule could improve activity. nih.gov Other research on substituted cinnoline-imidazole derivatives also showed moderate to good antifungal activity against these same organisms. rroij.com Information regarding the specific antiviral properties of Cinnoline-3-carbaldehyde derivatives is not available in the reviewed literature.

Antitubercular Activity Profiles

Compounds featuring the cinnoline ring system have been recognized for their potential antituberculosis characteristics. researchgate.net However, specific studies detailing the synthesis and antitubercular activity profiles of derivatives starting from this compound could not be identified in the available literature.

Anticancer and Cytotoxic Activity of Cinnoline Derivatives

The cinnoline structure has served as a template for the design of potential anticancer drugs.

Mechanism of Action Studies (e.g., Topoisomerase I Inhibition)

Extensive research has been conducted on cinnoline derivatives as potential topoisomerase inhibitors. Specifically, substituted dibenzo[c,h]cinnolines have been studied for their topoisomerase I (TOP1)-targeting activity. These studies have provided insights into the structure-activity relationships necessary for this inhibitory action.

Targeting Specific Cell Lines and Molecular Pathways (e.g., PI3K Inhibition)

The cinnoline pharmacophore has been identified as a potential scaffold for developing Phosphoinositide 3-kinase (PI3K) inhibitors. While specific studies starting from this compound are not detailed, the broader class of cinnoline derivatives is being explored for its potential to inhibit the PI3K/Akt pathway, which is crucial in cancer cell proliferation.

Anti-inflammatory and Analgesic Properties

Cinnoline derivatives have demonstrated notable potential as anti-inflammatory and analgesic agents. Studies have shown that these compounds can effectively reduce inflammation and alleviate pain in various experimental models.

One study investigated a series of cinnoline derivatives for their analgesic properties using an acetic acid-induced writhing test in mice. wisdomlib.org Two compounds, S1 and S5, exhibited significant analgesic activity, with protection percentages of 51.94% and 65.14%, respectively. wisdomlib.org This effect was comparable to the standard drug, Diclofenac sodium. wisdomlib.org

Furthermore, research into pyrazolo[4,3-c]cinnoline derivatives has highlighted their anti-inflammatory capabilities. The introduction of a pyrazoline ring to the cinnoline structure, particularly with electron-donating groups on the phenyl moiety, has been shown to enhance anti-inflammatory effects. nih.gov For instance, compounds with methoxyl and hydroxyl groups demonstrated the highest activity. nih.gov In the carrageenan-induced rat paw edema model, some cinnoline-pyrazole compounds showed significant inhibition of inflammation, with values reaching up to 58.50%. pnrjournal.com

The anti-inflammatory and analgesic activities of cinnoline derivatives are often attributed to their ability to modulate various inflammatory pathways.

Evaluation of Anti-inflammatory Pathways (e.g., Human Neutrophil Elastase Inhibition)

A key area of investigation for the anti-inflammatory effects of cinnoline derivatives is their interaction with human neutrophil elastase (HNE). HNE is a serine protease that plays a crucial role in inflammatory processes, and its inhibition is a promising therapeutic strategy for inflammatory diseases. nih.gov

Cinnoline-based compounds have been identified as reversible competitive inhibitors of HNE. nih.govnih.gov One of the most potent compounds identified in a study, 18a, displayed an IC50 value of 56 nM, indicating strong inhibitory activity against HNE. nih.govnih.gov Molecular docking studies have revealed that these inhibitors interact with the HNE binding site, with the mode of action depending on the specific chemical structure of the cinnoline derivative. nih.govnih.gov

Other Pharmacological Activity Research Areas

Beyond their anti-inflammatory and analgesic properties, derivatives of this compound are being explored for a range of other pharmacological activities.

Antimalarial and Antiparasitic Investigations

The cinnoline scaffold is a promising starting point for the development of new antimalarial and antiparasitic drugs. nih.govijper.org Research has shown that certain pyrazole-based cinnoline derivatives exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.com One particular compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, has demonstrated potent activity against resistant strains of M. tuberculosis and various pathogenic fungi, as well as the malaria parasite. nih.gov

Anxiolytic and Central Nervous System (CNS) Activity Studies (e.g., GABAA Receptor Modulation)

Cinnoline derivatives have also been investigated for their effects on the central nervous system, with some compounds showing potential as anxiolytic agents. nih.gov The mechanism of action is thought to involve the modulation of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. researchgate.net By enhancing the function of these receptors, certain cinnoline derivatives can produce a calming effect, suggesting their potential use in the treatment of anxiety and other psychiatric disorders. researchgate.net

Antithrombotic and Antisecretory Potential

The pharmacological profile of cinnoline derivatives extends to antithrombotic and antisecretory activities. pnrjournal.com Some compounds within this class have been shown to inhibit platelet aggregation, which is a key process in the formation of blood clots. rroij.com This suggests their potential application in the prevention and treatment of thrombotic diseases. Additionally, antisecretory effects have been observed, indicating a possible role in managing conditions characterized by excessive secretion. thepharmajournal.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are crucial for optimizing the biological performance of this compound derivatives. These studies aim to understand how modifications to the chemical structure of the molecule affect its pharmacological activity.

For instance, in the context of anti-inflammatory activity, SAR studies have revealed that the presence of a pyrazoline ring fused to the cinnoline core, along with electron-donating groups on the phenyl ring, enhances the compound's efficacy. nih.gov Conversely, for antibacterial activity, an electron-withdrawing substituent on the phenyl group of cinnoline derivatives without a pyrazoline ring was associated with increased activity. nih.gov

In the development of HNE inhibitors, SAR analysis has been instrumental in identifying the key structural features required for potent inhibition. nih.govnih.gov These studies guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of an efficient synthetic route to cinnolines has facilitated faster access to a variety of analogs for SAR studies, accelerating the discovery of new drug candidates. researchgate.net

Applications of Cinnoline 3 Carbaldehyde in Materials Science and Other Fields

Development of Fluorescent Materials and Dyes

The cinnoline (B1195905) core, being an aromatic heterocycle with a constrained azobenzene (B91143) unit, is a foundation for the development of novel fluorophores. While cinnoline itself is typically non-emissive due to photoisomerization of the azo bond, its derivatives can be engineered to exhibit significant fluorescence.

One approach involves fusing the cinnoline ring with other dye molecules to create donor-acceptor systems. An example is the "CinNapht" dyes, where a six-membered diaza ring of cinnoline is fused to a naphthalimide dye. This creates a red-shifted fluorophore with a large Stokes shift and a fluorescence quantum yield of up to 0.33. nih.gov These dyes exhibit strong solvatochromism, with emission colors ranging from green to red depending on the solvent polarity. nih.gov The intramolecular charge transfer (ICT) from the amino-cinnoline part (donor) to the naphthalimide part (acceptor) is responsible for these photophysical properties. nih.gov

Another family of cinnoline-based dyes is the "ABCDyes" (amino-benzo-cinnolines), which are green-emitting fluorophores. ijper.org These dyes are based on an amino-benzo-cinnoline scaffold and also operate on an ICT mechanism. Interestingly, they show enhanced fluorescence in polar environments. Certain ABCDyes have been successfully used in live cell imaging, indicating their potential as bio-imaging agents. ijper.org

The following table summarizes the photophysical properties of representative cinnoline-based dyes:

| Dye Family | Example Compound | Excitation Max (λ_exc) | Emission Max (λ_em) | Stokes Shift | Quantum Yield (Φ_F) | Key Features |

| CinNapht | N/A | Varies with solvent | Varies with solvent | Large | Up to 0.33 | Red-shifted emission, strong solvatochromism |

| ABCDyes | Compound 3 | 440 nm | 485-600 nm | N/A | Enhanced in polar media | Green emission, suitable for live cell imaging |

| ABCDyes | Compound 4a | 440 nm | 485-600 nm | N/A | Enhanced in polar media | Green emission, suitable for live cell imaging |

| ABCDyes | Compound 4b | 440 nm | 485-600 nm | N/A | Enhanced in polar media | Green emission, suitable for live cell imaging |

| ABCDyes | Compound 7b | 440 nm | 485-600 nm | N/A | Enhanced in polar media | Green emission, suitable for live cell imaging |

N/A: Not explicitly stated in the provided search results.

Electro-Optical Properties and Applications

The electro-optical properties of cinnoline-3-carbaldehyde itself are not extensively documented. However, the potential for cinnoline derivatives in this area can be inferred from related heterocyclic compounds and theoretical studies. The possibility of using aryl-substituted cinnolines as materials for nonlinear optics (NLO) has been noted. researchgate.net NLO materials are crucial for applications in optical computing, data storage, and telecommunications.

The key to NLO properties in organic molecules is often a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. The cinnoline ring can act as an electron-accepting or electron-donating moiety depending on the substituents. The aldehyde group in this compound is an electron-withdrawing group, which can be a starting point for creating D-π-A systems.

For comparison, quinoline (B57606) derivatives, which are also nitrogen-containing heterocycles, have been investigated for their NLO properties. nih.govmdpi.commdpi.com Quinoline Schiff bases, for instance, exhibit a high order of non-linearity due to the extensive delocalization of their electron cloud. mdpi.com Theoretical studies on quinoline-carbazole compounds with a D-A-D-π-A configuration have shown promising NLO behavior. mdpi.com These findings suggest that with appropriate molecular engineering, this compound could be a precursor to materials with significant electro-optical and NLO properties.

Polymer Chemistry: Integration of this compound Moieties

The incorporation of cinnoline units into polymer backbones can impart unique optical and sensing properties to the resulting materials. This compound, with its reactive aldehyde group, can be utilized in polymerization reactions, although the direct use of this specific monomer is not detailed in the provided results.

A relevant example is the synthesis of novel poly(arylene ethynylene)s (PAEs) that contain a cinnoline core. researchgate.net In this research, the cinnoline ring was formed through a Richter-type cyclization, followed by polymerization. researchgate.net These cinnoline-containing polymers were found to be highly fluorescent in THF solution, and their fluorescence was sensitive to quenching by palladium (Pd²⁺) ions. researchgate.net This demonstrates their potential application as chemical sensors. The mechanism of this sensing ability is attributed to the binding of Pd²⁺ cations to the cinnoline moiety within the polymer chain. nih.gov

The following table outlines the key aspects of cinnoline-containing polymers:

| Polymer Type | Monomer/Core Unit | Synthesis Method | Key Property | Potential Application |

| Poly(arylene ethynylene)s (PAEs) | Cinnoline | Richter-type cyclization, Sonogashira coupling, sila-Sonogashira coupling | Fluorescence quenching in the presence of Pd²⁺ | Chemical sensors for Pd²⁺ detection |

Supramolecular Assemblies and Molecular Recognition Systems (Potential Area)

While specific examples of this compound in supramolecular chemistry are not yet prevalent, its molecular structure suggests significant potential in this field. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures.

The aldehyde group of this compound is a key functional group for forming dynamic covalent bonds, such as imines (through reaction with amines) and acetals (through reaction with alcohols). This reactivity can be harnessed to create self-assembling systems and molecular recognition platforms. For instance, this compound could be used to design host molecules that selectively bind to specific guest molecules through the formation of reversible covalent bonds.

Furthermore, the nitrogen atoms in the cinnoline ring can act as hydrogen bond acceptors or coordination sites for metal ions. These non-covalent interactions are fundamental to molecular recognition and the construction of supramolecular assemblies. The combination of the reactive aldehyde group and the interaction sites on the cinnoline ring makes this compound a promising candidate for the development of:

Molecular Sensors: Systems where binding of an analyte to the cinnoline-aldehyde moiety through non-covalent or reversible covalent interactions leads to a detectable change in fluorescence or color.

Self-Healing Materials: Polymers incorporating this compound could be designed to have self-healing properties based on the reversible formation of imine bonds.

Complex Molecular Architectures: The directional nature of the interactions involving the cinnoline ring could be used to guide the self-assembly of molecules into specific shapes and structures, such as molecular cages or coordination polymers.

Analytical and Spectroscopic Characterization Methodologies for Cinnoline 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within a molecule.

Proton NMR (¹H-NMR) Techniques

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a ¹H-NMR spectrum of Cinnoline-3-carbaldehyde, specific signals are expected for the aldehyde proton and the aromatic protons of the cinnoline (B1195905) ring system. The aldehyde proton is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the cinnoline ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (7-9 ppm), with their specific chemical shifts and coupling constants being dependent on their position relative to the nitrogen atoms and the aldehyde substituent.

Table 1: Predicted ¹H-NMR Data for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |

| Cinnoline Aromatic-H | 7.5 - 9.0 | Multiplet (m) |

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the spectrum would show distinct signals for the carbonyl carbon of the aldehyde group and the carbon atoms of the bicyclic aromatic ring. The aldehyde carbonyl carbon is characteristically found far downfield, typically between 190 and 200 ppm. The aromatic carbons of the cinnoline core would appear in the range of 120-160 ppm. The exact chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the aldehyde group.

Table 2: Predicted ¹³C-NMR Data for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190 - 200 |

| Cinnoline Aromatic-C | 120 - 160 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features. A strong, sharp absorption band between 1680 and 1715 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The presence of the aromatic cinnoline ring would be confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aldehyde C=O Stretch | 1680 - 1715 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental formula of a compound. For this compound, with a molecular formula of C₉H₆N₂O, the calculated exact mass is 158.04801 u. dempochem.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition of the molecule.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (u) |

|---|---|

| C₉H₆N₂O | 158.04801 dempochem.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In the ESI-MS spectrum of this compound, the most prominent ion observed is typically the protonated molecule, [M+H]⁺. Depending on the experimental conditions, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be detected. This technique confirms the molecular weight of the compound.

Table 5: Expected ESI-MS Data for this compound

| Ion | Expected Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 159.0558 |

| [M+Na]⁺ | 181.0377 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of ultraviolet or visible light by the molecule provides information about its conjugated systems. The UV-Vis spectrum of a pure form of a cinnoline derivative in ethanol shows distinct absorption peaks. researchgate.net

In studies of related quinoline-3-carbaldehyde derivatives, the absorption spectra are influenced by the substituents on the quinoline (B57606) ring and the polarity of the solvent. scielo.br For instance, 4,6,8-triarylquinoline-3-carbaldehydes in chloroform exhibit absorption bands attributed to π–π* transitions of the conjugated quinoline system. researchgate.netnih.gov The introduction of different aryl groups can cause shifts in the absorption maxima (λmax). Similarly, for indole-3-carbaldehyde, the absorption is limited to the UV region with a λmax around 296 nm. unifi.it While specific data for this compound is limited, the analysis of analogous compounds suggests that its spectrum would be characterized by transitions within the fused aromatic ring system.

| Compound Type | Solvent | Absorption Maxima (λmax) | Transition Type | Reference |

|---|---|---|---|---|

| 4,6,8-triarylquinoline-3-carbaldehydes | Chloroform | ~275-282 nm | π–π | researchgate.net |

| Amino-N-methylene substituted quinoline-3-carbaldehydes | Chloroform | ~286-295 nm | π–π | nih.gov |

| Indole-3-carbaldehyde | Not Specified | 296 nm | Not Specified | unifi.it |

X-ray Diffraction Studies (e.g., Powder XRD, Single Crystal XRD)

For example, the crystal structure of 2-Chlorobenzo[h]quinoline-3-carbaldehyde was determined by single-crystal X-ray analysis. researchgate.net The study revealed that the fused ring system is planar and provided detailed crystallographic data, including its monoclinic crystal system and P21/c space group. researchgate.net Similarly, a fragment-based screening approach that utilized X-ray co-crystallography was successful in identifying a cinnoline fragment and characterizing its binding mode in a biological target. nih.gov These examples underscore the power of XRD to unequivocally confirm molecular structures and understand intermolecular interactions in the solid state.

| Parameter | Value for 2-Chlorobenzo[h]quinoline-3-carbaldehyde | Reference |

|---|---|---|

| Chemical Formula | C14H8ClNO | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| Unit Cell Volume (V) | 1065.87 (10) ų | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

Chromatographic Methods (e.g., Thin Layer Chromatography - TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method for this purpose. nih.govnih.gov In a typical TLC analysis, the compound is spotted on a plate coated with a stationary phase, such as silica gel, and developed with a suitable mobile phase. khanacademy.org

The choice of mobile phase is critical for achieving good separation. For compounds of similar polarity, various solvent systems can be employed. For instance, in the synthesis of a quinoline derivative, TLC was used to monitor the reaction's progress using an ethanol:chloroform (2:8 v/v) mixture as the mobile phase. researchgate.net For the determination of cinnamaldehyde (a structurally different aldehyde) in plant extracts, a mobile phase of Toluene:Ethyl acetate:Formic acid (19:1:0.1 v/v) on silica gel plates provided good separation with an Rf value of 0.27. scispace.com The position of the spot for this compound, quantified by its retention factor (Rf), would depend on its polarity relative to the stationary and mobile phases.

| Analyte Type | Stationary Phase | Mobile Phase (v/v) | Detection | Reference |

|---|---|---|---|---|

| Quinoline derivative synthesis | Not Specified | Ethanol:Chloroform (2:8) | Not Specified | researchgate.net |

| Cinnamaldehyde | Silica Gel GF254 | Toluene:Ethyl Acetate:Formic Acid (19:1:0.1) | UV at 295 nm | scispace.com |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature. mdpi.com For this compound, TGA can determine the temperature at which it begins to decompose and identify the number of decomposition stages.

A TGA thermogram of a pure cinnoline derivative shows its degradation pattern under controlled heating. researchgate.net TGA is frequently used to establish the upper temperature limits for processing materials in applications like hot melt extrusion. nih.gov Studies on metal-organic frameworks containing related structures show that thermal decomposition often occurs in distinct stages, which can be attributed to the loss of solvent molecules followed by the breakdown of the organic ligand. mdpi.com The thermal stability of complexes derived from 2-chloro-6-methylquinoline-3-carbaldehyde has also been investigated using TGA, allowing for the evaluation of thermodynamic parameters related to their decomposition. researchgate.net

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is used to study the electronic excited states of molecules and their de-excitation pathways. Cinnoline-containing systems often exhibit interesting photophysical properties. This compound, as part of a larger conjugated system, is expected to be fluorescent.

Research on novel fluorophores has involved fusing a cinnoline ring with a naphthalimide dye to create a donor-acceptor system. chemrxiv.org This hybrid, "CinNapht," exhibits a large Stokes shift, a strong solvatochromic effect (color changes with solvent polarity), and a quantum yield of up to 0.33. chemrxiv.org TD-DFT calculations confirmed an intramolecular charge transfer (ICT) character for the first excited state, which is responsible for its emissive properties. chemrxiv.org Similarly, studies on 4,6,8-triarylquinoline-3-carbaldehydes have detailed their absorption and emission properties in various solvents, providing data on emission maxima (λem), Stokes shifts, and fluorescence quantum yields. researchgate.netnih.gov The fluorescence of cinnoline-containing polymers has also been explored, with their emission being highly sensitive to quenching by metal ions like Pd2+. researchgate.net These findings suggest that this compound could serve as a valuable core for developing new fluorescent materials and sensors.